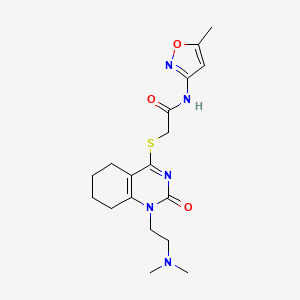

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a hexahydroquinazolinone core fused with a dimethylaminoethyl substituent and a 5-methylisoxazole moiety.

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-12-10-15(21-26-12)19-16(24)11-27-17-13-6-4-5-7-14(13)23(18(25)20-17)9-8-22(2)3/h10H,4-9,11H2,1-3H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLICJVMFFLUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with significant potential for various biological applications. Its structure includes a quinazolinone core, which is commonly associated with kinase inhibition and other pharmacological activities. This article aims to explore the biological activity of this compound through a detailed review of existing research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 431.51 g/mol. The structural components include:

- Hexahydroquinazoline moiety : Contributes to the compound's interaction with biological targets.

- Dimethylaminoethyl group : Enhances solubility and bioavailability.

- Thioether linkage : Potentially involved in biological activity modulation.

- 5-Methylisoxazole group : May provide unique binding characteristics to specific receptors.

1. Kinase Inhibition

Research indicates that derivatives containing a quinazolinone structure exhibit kinase inhibitory properties. This compound may interact with various kinases involved in signaling pathways that regulate cell proliferation and migration. For instance, studies have shown that quinazolinone derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) kinases, thus affecting downstream signaling pathways related to cancer cell growth.

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) against Gram-negative bacteria has been evaluated using standard protocols. For example, it demonstrated significant inhibitory effects on Escherichia coli and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

3. Anti-inflammatory Effects

In vitro studies have indicated that compounds similar to this one can modulate inflammatory responses by inhibiting matrix metalloproteinases (MMPs). These enzymes are crucial in tissue remodeling and inflammation processes. The compound's ability to reduce MMP expression may provide therapeutic benefits in conditions characterized by excessive inflammation .

4. Cytotoxicity and Cell Viability

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity at higher concentrations. For example, treatment with concentrations above 50 µM resulted in significant cell death in specific cancer models while maintaining viability in normal cell lines.

Study on EGFR Inhibition

A study evaluated the effects of this compound on EGFR signaling pathways in COS-1 cells. The results indicated a decrease in cell migration and proliferation when treated with the compound at concentrations of 50 µM over a period of 24 hours. The findings suggest that the compound effectively disrupts EGFR-mediated signaling pathways, which are often upregulated in cancer cells .

Antibacterial Efficacy Evaluation

Another study assessed the antibacterial efficacy of the compound using agar diffusion methods against E. coli and Pseudomonas aeruginosa. The results demonstrated that the compound could inhibit bacterial growth effectively, comparable to standard antibiotics such as ciprofloxacin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, from ), 2-(4-oxo-2-thioxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide , and 2-(2,4-dioxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)acetamide .

Table 1: Structural and Functional Comparisons

Key Findings

- Structural Impact on Activity: The dimethylaminoethyl group in the target compound likely enhances CNS penetration compared to Compound 1’s dichlorophenylmethyl group, which prioritizes anticonvulsant activity but may limit BBB permeability due to higher lipophilicity . The 5-methylisoxazole substituent improves metabolic stability over the thiazole or pyridine groups in analogs, reducing susceptibility to hepatic oxidation.

- Synthetic Complexity: The target compound’s synthesis involves a thioether linkage and CDI-mediated coupling (similar to Compound 1), but the hexahydroquinazolinone core requires additional hydrogenation steps, increasing synthetic difficulty compared to simpler quinazolinones .

- Pharmacological Potential: While Compound 1 demonstrated anticonvulsant efficacy in rodent models, the target compound’s structural features suggest broader CNS applicability (e.g., neuropathic pain or epilepsy) pending validation.

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the quinazolinone core followed by thioether linkage formation and final acetamide coupling. Key parameters include:

- Temperature control : Maintain 60–80°C during nucleophilic substitution steps to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for thiol-alkylation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

- Catalysts : Use triethylamine (TEA) or potassium carbonate (K₂CO₃) as bases for deprotonation .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

A combination of NMR , IR , and HPLC-MS is essential:

- ¹H/¹³C NMR : Confirm regiochemistry of the hexahydroquinazolinone ring (δ 2.5–3.5 ppm for methylene protons) and acetamide linkage (δ 7.2–7.8 ppm for aromatic protons) .

- IR spectroscopy : Validate carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and thioether (C-S) bands at 600–700 cm⁻¹ .

- HPLC-MS : Monitor purity (>98%) and molecular weight alignment (e.g., calculated vs. observed ±0.5 Da) .

| Technique | Key Peaks/Data Points | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.8–3.2 (m, hexahydroquinazolinone) | Confirm ring saturation | |

| ESI-MS | [M+H]⁺ = 458.2 | Verify molecular weight | |

| IR | 1685 cm⁻¹ (C=O stretch) | Identify carbonyl groups |

Q. How to design initial biological activity screening for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT on cancer lines). Key steps:

- Target selection : Focus on pathways linked to the quinazolinone scaffold (e.g., EGFR or PI3K inhibition) .

- Dose range : Test 0.1–100 µM in triplicate, using DMSO as a solvent control (<0.1% final concentration) .

- Data validation : Compare IC₅₀ values with reference inhibitors (e.g., Gefitinib for EGFR) .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational data (e.g., molecular weight discrepancies)?

Discrepancies often arise from isotopic patterns or synthetic impurities. Mitigation strategies:

- High-resolution mass spectrometry (HR-MS) : Confirm exact mass (e.g., 458.1943 Da) and isotopic distribution .

- Synthetic purity checks : Use HPLC with photodiode array (PDA) detection to identify co-eluting impurities .

- Computational validation : Re-optimize DFT calculations (B3LYP/6-31G*) to account for solvent effects .

Q. What strategies improve reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Optimize variables (e.g., solvent, temperature) via response surface methodology .

- Real-time monitoring : Use TLC or inline IR to track intermediate formation and adjust conditions dynamically .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for steps like cyclocondensation .

Q. How can computational methods predict reactivity or biological target interactions?

- Quantum chemical calculations : Simulate transition states (e.g., for thiol-alkylation) using Gaussian or ORCA .

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., 1M17 for EGFR) to prioritize in vitro assays .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) for lead optimization .

Q. What methodologies evaluate toxicity in preclinical models?

- Acute toxicity : Administer 50–500 mg/kg orally in rodents, monitoring ALT/AST levels and histopathology .

- Genotoxicity : Conduct Ames tests (S. typhimurium TA98/TA100) to rule out mutagenicity .

- Cardiotoxicity : Use hERG channel inhibition assays (IC₅₀ >10 µM acceptable) .

Q. How to investigate interactions with biological macromolecules (e.g., proteins)?

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD <1 µM indicates high affinity) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

- X-ray crystallography : Resolve co-crystal structures (2.0 Å resolution) to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.